L-368,899 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

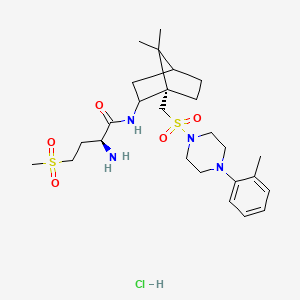

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C26H43ClN4O5S2 |

|---|---|

Molecular Weight |

591.2 g/mol |

IUPAC Name |

(2S)-2-amino-N-[(1S)-7,7-dimethyl-1-[[4-(2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-2-bicyclo[2.2.1]heptanyl]-4-methylsulfonylbutanamide;hydrochloride |

InChI |

InChI=1S/C26H42N4O5S2.ClH/c1-19-7-5-6-8-22(19)29-12-14-30(15-13-29)37(34,35)18-26-11-9-20(25(26,2)3)17-23(26)28-24(31)21(27)10-16-36(4,32)33;/h5-8,20-21,23H,9-18,27H2,1-4H3,(H,28,31);1H/t20?,21-,23?,26+;/m0./s1 |

InChI Key |

GIUFQWFJHXXXEQ-SVFGMJTMSA-N |

Isomeric SMILES |

CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C[C@@]34CCC(C3(C)C)CC4NC(=O)[C@H](CCS(=O)(=O)C)N.Cl |

Canonical SMILES |

CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CC34CCC(C3(C)C)CC4NC(=O)C(CCS(=O)(=O)C)N.Cl |

Synonyms |

1-(((7,7-dimethyl-2-(2-amino-4-(methylsulfonyl)butyramido)bicyclo(2.2.1)heptan-1-yl)methyl)sulfonyl)-4-(2-methylphenyl)piperazine L 368,899 L 368899 L-368,899 L-368899 |

Origin of Product |

United States |

Foundational & Exploratory

L-368,899 Hydrochloride: A Technical Guide to its Mechanism of Action as a Selective Oxytocin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-368,899 hydrochloride is a potent, selective, and orally active non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1] Originally developed in the 1990s for the potential prevention of preterm labor, it has since become an invaluable pharmacological tool in neuroscience and physiology research.[1][2][3] Its ability to cross the blood-brain barrier and selectively block neural OTRs has facilitated numerous studies aimed at understanding the role of the oxytocin system in a variety of complex behaviors and physiological processes.[2][4] This technical guide provides an in-depth overview of the core mechanism of action of L-368,899, its binding characteristics, impact on intracellular signaling, and a summary of its in vivo effects, supplemented with detailed experimental protocols and data presented for comparative analysis.

Core Mechanism of Action: Competitive Antagonism

The primary mechanism of action of L-368,899 is competitive antagonism at the oxytocin receptor.[1] As a non-peptide small molecule, it binds with high affinity to the OTR, a G-protein coupled receptor (GPCR), thereby preventing the endogenous ligand, oxytocin, from binding and initiating its downstream signaling cascade.[1][5] This blockade of OTR activation effectively inhibits the physiological responses normally mediated by oxytocin.[1]

The oxytocin receptor primarily couples to the Gq/11 family of G-proteins.[1][6] Upon oxytocin binding, this initiates a signaling cascade that is inhibited by L-368,899.

Binding Affinity and Selectivity

A critical aspect of L-368,899's utility as a research tool is its high selectivity for the oxytocin receptor over the structurally similar vasopressin receptors, particularly the vasopressin 1a receptor (AVPR1a).[2]

Table 1: Binding Affinity (IC50/Ki) of L-368,899 at Oxytocin and Vasopressin Receptors

| Species/Tissue | Receptor | Binding Affinity | Reference |

| Rat Uterus | Oxytocin | IC50 = 8.9 nM | [4][6] |

| Human Uterus | Oxytocin | IC50 = 26 nM | [4][6] |

| Coyote Brain | Oxytocin | Ki = 12.38 nM | [2] |

| Coyote Brain | Vasopressin V1a | Ki = 511.6 nM | [2] |

| General | Vasopressin V1a | IC50 = 370 nM | |

| General | Vasopressin V2 | IC50 = 570 nM |

IC50: Half maximal inhibitory concentration. Ki: Inhibitory constant.

The data clearly demonstrates that L-368,899 is significantly more selective for the oxytocin receptor, with studies in coyotes showing it to be over 40 times more selective for OXTR than for AVPR1a.[2][7]

In Vivo Pharmacokinetics and Efficacy

L-368,899 is orally bioavailable and has been shown to effectively antagonize oxytocin-induced physiological responses in vivo.[3][8]

Table 2: Pharmacokinetic and Efficacy Parameters of L-368,899

| Species | Parameter | Value | Route | Reference |

| Rat (Female) | Oral Bioavailability | 14% (at 5 mg/kg) | Oral | [9] |

| Rat (Male) | Oral Bioavailability | 18% (at 5 mg/kg) | Oral | [9] |

| Rat | AD50 (Uterine Contraction) | 0.35 mg/kg | IV | [4] |

| Rat | AD50 (Uterine Contraction) | 7 mg/kg | Intraduodenal | [4] |

| Coyote | Time to Peak in CSF | 15-30 min | IM | [2][7][10] |

AD50: The dose required to reduce the response to oxytocin by 50%.[4] CSF: Cerebrospinal fluid. IV: Intravenous. IM: Intramuscular.

Studies in rats have demonstrated a dose-dependent antagonism of oxytocin-stimulated uterine contractions.[4] Furthermore, pharmacokinetic studies in coyotes have confirmed its ability to penetrate the central nervous system, with peak concentrations in the cerebrospinal fluid occurring between 15 and 30 minutes after intramuscular injection.[2][7]

Experimental Protocols

Competitive Binding Receptor Autoradiography

This methodology is used to determine the binding affinity and selectivity of L-368,899.

Detailed Methodology:

-

Tissue Preparation: Brain tissue from the species of interest is sectioned using a cryostat and mounted on microscope slides.[11]

-

Co-incubation: Slides are co-incubated in a solution containing a constant concentration of a radiolabeled ligand for the receptor of interest (e.g., ¹²⁵I-ornithine vasotocin (B1584283) analog for OXTR) and varying concentrations of L-368,899.[2]

-

Washing: Unbound radioligand is removed by washing the slides in buffer solutions.[2]

-

Autoradiography: The slides are exposed to autoradiographic film in the dark.[2]

-

Quantification: The optical density of the film is quantified using digital densitometry software. This measurement is proportional to the amount of radioligand bound to the receptors.[2][12]

-

Data Analysis: Competition curves are generated by plotting the binding density against the concentration of L-368,899. The Ki value, representing the binding affinity of the antagonist, is then calculated from these curves.[12]

In Vivo Uterine Contraction Assay

This assay is used to determine the in vivo efficacy of L-368,899 in antagonizing oxytocin-induced uterine contractions.

Detailed Methodology:

-

Animal Preparation: An appropriate animal model, such as a female rat, is anesthetized.[4]

-

Instrumentation: A cannula is inserted into a uterine horn to monitor intrauterine pressure.[1]

-

Baseline Measurement: Baseline uterine activity is recorded.[1]

-

Antagonist Administration: L-368,899 is administered at various doses through the desired route (e.g., intravenous or intraduodenal).[1][4]

-

Oxytocin Challenge: Following a predetermined time after L-368,899 administration, a bolus of oxytocin is administered to induce uterine contractions.[1]

-

Data Acquisition: Uterine contractile activity, including frequency and amplitude, is continuously recorded.[1]

-

Data Analysis: The contractile response is quantified, and the dose of L-368,899 required to reduce the oxytocin-induced response by 50% (AD50) is calculated.[1][4]

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the oxytocin receptor.[1] Its mechanism of action is centered on the competitive blockade of the OTR, leading to the inhibition of the Gq/11-mediated signaling cascade.[1] With proven in vivo efficacy, oral bioavailability, and the ability to penetrate the central nervous system, L-368,899 remains a critical tool for researchers investigating the multifaceted roles of the oxytocin system in both peripheral physiology and central nervous system function.[2][3][8] The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for the design and interpretation of studies utilizing this important pharmacological agent.

References

- 1. benchchem.com [benchchem.com]

- 2. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. scbt.com [scbt.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Progress in the development of oxytocin antagonists for use in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | OXTR antagonist | TargetMol [targetmol.com]

- 10. researchgate.net [researchgate.net]

- 11. Biology - College of Arts & Sciences | USU [artsci.usu.edu]

- 12. DigitalCommons@USU - Student Research Symposium: Pharmacological Characterization of the Oxytocin Receptor Antagonist L-368,899 for Coyote Receptors [digitalcommons.usu.edu]

L-368,899 Hydrochloride: A Technical Guide to a Selective Oxytocin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of L-368,899 hydrochloride, a potent and selective non-peptide antagonist of the oxytocin (B344502) receptor (OTR). This document details its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for its characterization, making it an essential resource for professionals in pharmacology and drug development.

Core Concepts: Mechanism of Action

This compound functions as a competitive antagonist at the oxytocin receptor.[1] By binding with high affinity to the OTR, it effectively blocks the endogenous ligand, oxytocin, from activating the receptor and initiating downstream intracellular signaling cascades.[1] This blockade of OTR activation prevents the physiological responses typically mediated by oxytocin, such as uterine contractions.[1] The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.[2]

Data Presentation: Quantitative Analysis

The following tables summarize the binding affinity, selectivity, and in vivo efficacy of this compound across various species and experimental conditions.

Table 1: Binding Affinity and Selectivity

| Species | Receptor | Assay Type | Parameter | Value (nM) |

| Rat | Uterus Oxytocin Receptor | Radioligand Binding | IC50 | 8.9[3][4][5] |

| Human | Uterus Oxytocin Receptor | Radioligand Binding | IC50 | 26[3][4][5] |

| Human | Vasopressin V1a Receptor | Radioligand Binding | IC50 | 370 |

| Human | Vasopressin V2 Receptor | Radioligand Binding | IC50 | 570 |

| Coyote | Brain Oxytocin Receptor | Radioligand Binding | Ki | 12.38[6] |

| Coyote | Brain Vasopressin V1a Receptor | Radioligand Binding | Ki | 511.6[6] |

Table 2: In Vivo Efficacy

| Species | Assay | Route of Administration | Parameter | Value |

| Rat | Inhibition of Oxytocin-Induced Uterine Contractions | Intravenous (i.v.) | AD50 | 0.35 mg/kg[6] |

| Rat | Inhibition of Oxytocin-Induced Uterine Contractions | Intraduodenal (i.d.) | AD50 | 7 mg/kg[6] |

Table 3: Pharmacokinetic Parameters in Rats

| Sex | Dose (mg/kg) | Route | Oral Bioavailability (%) | t1/2 (hr) | Plasma Clearance (ml/min/kg) |

| Female | 5 | Oral | 14[4][5] | ~2[4][7] | 23-36[4][7] |

| Male | 5 | Oral | 18[4][5] | ~2[4][7] | 23-36[4][7] |

| Male | 25 | Oral | 41[7] | ~2[4][7] | 23-36[4][7] |

Experimental Protocols: Detailed Methodologies

This section provides detailed protocols for key experiments used to characterize the activity of this compound.

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (IC50 and Ki) of this compound for the oxytocin receptor.

Materials:

-

Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human or rat oxytocin receptor.[3]

-

Radioligand: [³H]-Oxytocin.[3]

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% Bovine Serum Albumin (BSA).[3]

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[3]

-

Non-specific Binding Control: 1 µM unlabeled oxytocin.[3]

-

96-well filter plates (GF/C).[3]

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture CHO cells expressing the oxytocin receptor to confluency.

-

Harvest the cells and homogenize them in an ice-cold lysis buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 10-20 µ g/well .[3]

-

-

Assay Setup:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, the test compound (or vehicle for total binding), the radioligand ([³H]-Oxytocin), and the cell membranes. For determining non-specific binding, add a high concentration of unlabeled oxytocin.[3]

-

-

Incubation:

-

Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[3]

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through the GF/C filter plate using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[3]

-

-

Detection:

-

Dry the filter plate and add a scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the this compound concentration to generate a competition curve.

-

Determine the IC50 value from the curve and calculate the Ki value using the Cheng-Prusoff equation.

-

In Vivo Inhibition of Uterine Contractions

Objective: To assess the in vivo efficacy of this compound in inhibiting oxytocin-induced uterine contractions in rats.

Materials:

-

Adult female Sprague-Dawley rats.[6]

-

Anesthetic (e.g., isoflurane).[1]

-

This compound solution for intravenous or intraduodenal administration.

-

Oxytocin solution.

-

Intrauterine balloon-tipped cannula.[6]

-

Pressure transducer and polygraph.[6]

Procedure:

-

Animal Preparation:

-

Uterine Cannulation:

-

Make a midline abdominal incision to expose the uterine horns.

-

Insert a water-filled balloon-tipped cannula into one uterine horn to monitor intrauterine pressure.[6]

-

-

Baseline Measurement:

-

Allow the animal to stabilize and record the baseline uterine activity.

-

-

Drug Administration:

-

Administer a single bolus of this compound at various doses via the desired route.[6]

-

-

Oxytocin Challenge:

-

After a predetermined time following the administration of the antagonist, administer a bolus of oxytocin to induce uterine contractions.

-

The oxytocin challenge can be repeated at different time points to evaluate the duration of action of this compound.[6]

-

-

Data Acquisition and Analysis:

-

Continuously record the frequency and amplitude of uterine contractions.

-

Quantify the contractile response by calculating the integrated area under the curve for a defined period.

-

Calculate the AD50, which is the dose of this compound required to reduce the response to oxytocin by 50%.[6]

-

Mandatory Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and experimental processes related to this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. benchchem.com [benchchem.com]

- 7. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

L-368,899 Hydrochloride: A Technical Guide to its Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding characteristics of L-368,899 hydrochloride, a potent and selective non-peptide antagonist of the oxytocin (B344502) receptor (OTR). L-368,899 has become an invaluable tool in neuroscience and related fields for investigating the physiological and behavioral roles of the oxytocin system.[1][2] This document details its binding affinity, selectivity profile against vasopressin receptors, experimental protocols for its characterization, and the key signaling pathways it modulates.

Core Data Presentation: Binding Affinity and Selectivity

The binding affinity and selectivity of L-368,899 have been determined across various species and receptor types using radioligand binding assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency and specificity.

Table 1: Binding Affinity of L-368,899 for the Oxytocin Receptor (OTR)

| Species | Tissue/Cell Line | Parameter | Value (nM) |

| Human | Uterus | IC50 | 26[3][4] |

| Rat | Uterus | IC50 | 8.9[3][4][5] |

| Coyote | Brain | Ki | 12.38[1] |

Table 2: Selectivity Profile of L-368,899: OTR vs. Vasopressin Receptors (AVPR)

| Receptor Subtype | Species/Tissue | Parameter | Value (nM) | Selectivity (fold) OTR vs. AVPR |

| Vasopressin V1a | Human Liver | IC50 | 370[6] | > 40-fold[6] |

| Vasopressin V2 | Human Kidney | IC50 | 570[6] | > 40-fold[6] |

| Vasopressin V1a | Rat Liver | IC50 | 890[4] | - |

| Vasopressin V2 | Rat Kidney | IC50 | 2400[4] | - |

| Vasopressin V1a | Coyote Brain | Ki | 511.6 | ~41-fold |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the binding profile of L-368,899.

Competitive Radioligand Binding Assay (Membrane Preparation)

This protocol is a representative method for determining the inhibitory constant (Ki) of L-368,899 at the oxytocin receptor in a membrane preparation from cultured cells or tissue.

Objective: To determine the binding affinity of L-368,899 for the oxytocin receptor through competitive displacement of a radiolabeled ligand.

Materials:

-

Receptor Source: Cell membrane preparations from cell lines stably expressing the human or rat oxytocin receptor (e.g., CHO or HEK293 cells), or homogenized tissue known to express the receptor (e.g., uterine tissue).

-

Radioligand: A high-affinity radiolabeled OTR agonist or antagonist, such as [³H]-Oxytocin or ¹²⁵I-ornithine vasotocin (B1584283) analog ([¹²⁵I]-OVTA).[7]

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of unlabeled oxytocin (e.g., 1 µM).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration System: Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine (PEI) and a vacuum filtration manifold.

-

Scintillation Counter: For quantifying radioactivity.

Methodology:

-

Membrane Preparation:

-

Harvest cells or tissue and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl) containing protease inhibitors.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 100-200 µg/mL. Protein concentration can be determined using a BCA or Bradford assay.

-

-

Competitive Binding Assay:

-

In a 96-well plate, set up the assay in triplicate.

-

To each well, add:

-

50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control (e.g., 1 µM unlabeled oxytocin).

-

50 µL of varying concentrations of L-368,899.

-

50 µL of the radioligand at a fixed concentration (typically at or below its Kd value).

-

100 µL of the membrane preparation.

-

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through the pre-soaked glass fiber filters using the vacuum manifold.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification and Data Analysis:

-

Place the filters in scintillation vials with an appropriate scintillation cocktail.

-

Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled ligand) from the total binding (CPM in the absence of the competitor).

-

Plot the specific binding as a function of the log concentration of L-368,899 to generate a sigmoidal competition curve.

-

Determine the IC50 value from the curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Competitive Binding Autoradiography (Tissue Sections)

This protocol is based on the methodology used to determine the binding affinity of L-368,899 for coyote oxytocin and vasopressin 1a receptors in brain tissue sections.[7]

Objective: To visualize and quantify the displacement of a radioligand from receptors in specific brain regions by L-368,899.

Materials:

-

Frozen brain tissue sections (e.g., 20 µm thickness) from the species of interest, mounted on microscope slides.[7]

-

Radioligand for OTR: [¹²⁵I]-ornithine vasotocin analog ([¹²⁵I]-OVTA).[7]

-

Radioligand for AVPR1a: [¹²⁵I]-linear vasopressin antagonist ([¹²⁵I]-LVA).[7]

-

L-368,899 stock solution.

-

Binding Buffer: Typically a buffered saline solution with protease inhibitors.

-

Wash Buffer.

-

Phosphor imaging screens and a scanner.

Methodology:

-

Tissue Preparation:

-

Brains are sectioned on a cryostat and thaw-mounted onto microscope slides.

-

Slides are stored at -80°C until use.

-

-

Competitive Binding Assay:

-

Slides are pre-incubated in binding buffer.

-

Slides are then incubated with a constant concentration of the radioligand ([¹²⁵I]-OVTA for OTR or [¹²⁵I]-LVA for AVPR1a).[7]

-

Increasing concentrations of L-368,899 are added to the incubation medium to generate a competition curve (e.g., 10⁻¹² M to 10⁻⁵ M).

-

Incubation is carried out for a specified time and at a specific temperature to reach equilibrium.

-

-

Washing and Drying:

-

Slides are washed in ice-cold wash buffer to remove unbound radioligand.

-

A final quick rinse in ice-cold deionized water is performed to remove buffer salts.

-

Slides are then rapidly dried under a stream of cool air.

-

-

Imaging and Analysis:

-

The dried slides are apposed to a phosphor imaging screen.

-

After exposure, the screen is scanned to create a digital image of the radioactivity distribution.

-

The optical density of the signal in specific brain regions is quantified using image analysis software.

-

Competition curves are generated by plotting the signal intensity against the concentration of L-368,899 to determine the IC50 and subsequently the Ki value.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the action and analysis of L-368,899.

Caption: Oxytocin Receptor Signaling and L-368,899 Antagonism.

Caption: Competitive Radioligand Binding Assay Workflow.

Caption: L-368,899 Selectivity Profile.

References

L-368,899 Hydrochloride: A Technical Guide to its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR). Initially investigated for its potential in preventing premature labor, it has since become an invaluable pharmacological tool for elucidating the diverse physiological and behavioral roles of the oxytocin system. This technical guide provides an in-depth overview of the pharmacological properties of L-368,899, detailing its mechanism of action, binding characteristics, and effects on intracellular signaling and in vivo physiological processes. Detailed experimental protocols for key assays are provided, and all quantitative data are summarized for comparative analysis.

Introduction

Oxytocin is a neuropeptide hormone renowned for its critical role in social bonding, parturition, and lactation. Its actions are mediated through the oxytocin receptor (OTR), a member of the G-protein coupled receptor (GPCR) superfamily. The development of selective OTR antagonists like L-368,899 has been instrumental in dissecting the specific contributions of oxytocin signaling in various biological systems. As a small molecule with the ability to cross the blood-brain barrier, L-368,899 is suitable for investigating both central and peripheral oxytocin-mediated effects.

Mechanism of Action

The primary mechanism of action of L-368,899 is competitive antagonism at the oxytocin receptor.[1] It binds with high affinity to the OTR, thereby preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades.[1] This blockade of OTR activation effectively inhibits the physiological responses normally triggered by oxytocin.[1]

Oxytocin Receptor Signaling Pathway

The OTR is primarily coupled to the Gq/11 family of G-proteins. Upon activation by an agonist like oxytocin, a conformational change in the receptor leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ levels, along with DAG, activate protein kinase C (PKC). This signaling cascade ultimately results in various cellular responses, including smooth muscle contraction. L-368,899, by blocking the initial binding of oxytocin, prevents the initiation of this entire cascade.

References

L-368,899 Hydrochloride: A Technical Guide to Blood-Brain Barrier Penetration

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-368,899 hydrochloride, a potent and selective non-peptide oxytocin (B344502) receptor (OTR) antagonist, has emerged as a critical pharmacological tool for investigating the central nervous system (CNS) functions of oxytocin.[1][2][3] Initially developed for peripheral applications such as the prevention of preterm labor, its ability to penetrate the blood-brain barrier (BBB) has enabled extensive research into the role of central oxytocinergic pathways in social behaviors.[1][2][3] This technical guide provides a comprehensive overview of the BBB penetration of L-368,899, summarizing key quantitative data, detailing experimental methodologies, and visualizing experimental workflows to support ongoing and future research in neuropharmacology and drug development.

Physicochemical Properties and Predicted BBB Permeability

L-368,899 is a non-peptide, small-molecule antagonist characterized by properties that favor its passage across the BBB.[1] Its lipophilic nature and low molecular weight are key determinants of its ability to traverse the lipid membranes of the brain endothelium.[1] While specific physicochemical parameters such as logP and polar surface area are not detailed in the reviewed literature, its demonstrated central activity following peripheral administration confirms its capacity to enter the CNS.[1][4][5]

Quantitative Analysis of Blood-Brain Barrier Penetration

The penetration of L-368,899 into the central nervous system has been quantified in non-human primate and canine models. The following tables summarize the key pharmacokinetic parameters from these studies.

Table 1: Pharmacokinetics of L-368,899 in Rhesus Monkeys following Intravenous Administration[4][6]

| Time Point (minutes) | Mean Plasma Concentration (ng/mL) | Mean Cerebrospinal Fluid (CSF) Concentration (ng/mL) |

| 15 | 165 - 346 | Not Detected |

| 40 | Declining | Present |

| 110 | Declining | Peak Concentration |

| 255 | Undetectable | 1.5% of 15-min plasma level |

Data synthesized from Boccia et al., 2007.[6]

Table 2: Pharmacokinetics of L-368,899 in Coyotes following Intramuscular Administration[1][3][7]

| Time Point (minutes) | Observation in Cerebrospinal Fluid (CSF) | Observation in Plasma |

| 15 - 30 | Peak Concentration | Gradual Accumulation |

| 45 | Return to Baseline | Continued Presence |

Data synthesized from Freeman et al., 2024.[1][3]

Table 3: Brain Tissue Accumulation of L-368,899 in Rhesus Monkeys[4][6][8]

| Brain Region | Accumulation Detected |

| Hypothalamus | Yes |

| Septum | Yes |

| Orbitofrontal Cortex | Yes |

| Amygdala | Yes |

| Hippocampus | Yes |

| Visual Cortex | No |

| Parietal Cortex | No |

| Caudate | No |

| Cerebellum | No |

| Brainstem | No |

Data from a study involving intravenous administration of 1 mg/kg L-368,899 and brain collection at 60 minutes post-injection.[4][6][7]

Experimental Protocols

This section details the methodologies employed in the key studies that have characterized the BBB penetration of L-368,899.

In Vivo Pharmacokinetic Study in Rhesus Monkeys[4][6]

-

Objective: To determine the concentration of L-368,899 in plasma and cerebrospinal fluid over time following intravenous administration.

-

Subjects: Four male rhesus monkeys.[4]

-

Drug Administration: A single intravenous (IV) injection of L-368,899 at a dose of 1 mg/kg.[4][7]

-

Sample Collection:

-

Cerebrospinal fluid (CSF) samples were collected via the cisterna magna at intervals over a 4-hour period.[4]

-

Blood samples were collected to determine plasma concentrations.

-

-

Analytical Method: The concentrations of L-368,899 in plasma and CSF were quantified using a mass spectrometer with a heated nebulizer.[4] CSF samples did not require pretreatment before analysis.[4]

Brain Tissue Distribution Study in Rhesus Monkeys[4][6][8]

-

Objective: To identify the specific brain regions where L-368,899 accumulates after peripheral administration.

-

Subjects: Rhesus monkeys.

-

Drug Administration: A single intravenous (IV) injection of L-368,899 at a dose of 1 mg/kg.[4][7]

-

Procedure:

-

Analytical Method: The concentration of L-368,899 in different brain regions was assayed. The lowest level of detection was 12 ng/mg of brain tissue.[6]

In Vivo Pharmacokinetic Study in Coyotes[1][3][7]

-

Objective: To evaluate the pharmacokinetics of L-368,899 in blood and CSF following intramuscular administration in a novel species.[1][3]

-

Drug Administration: A single intramuscular (IM) injection of L-368,899 at a dose of 3 mg/kg.

-

Sample Collection: Blood and CSF samples were collected over a 90-minute time course.[1][3]

-

Analytical Method: The concentrations of L-368,899 in plasma and CSF were quantified.

Visualizations

The following diagrams illustrate the experimental workflows and the proposed mechanism of action of L-368,899 at the central level.

Figure 1. Experimental workflow for the pharmacokinetic study of L-368,899 in rhesus monkeys.

Figure 2. Workflow for determining the brain distribution of L-368,899.

Figure 3. Proposed mechanism of central action of L-368,899 following peripheral administration.

Discussion and Future Directions

The available data robustly demonstrate that this compound crosses the blood-brain barrier and accumulates in functionally relevant brain regions.[4][6][7] This characteristic underpins its utility in preclinical studies investigating the central effects of oxytocin receptor antagonism.[5] However, it is noteworthy that a significant portion of the literature relies on a limited number of seminal studies to support the claim of CNS penetration.[1][3]

For drug development professionals, the demonstrated BBB permeability of L-368,899 provides a valuable scaffold for the design of novel CNS-penetrant oxytocin receptor modulators. Future research should aim to:

-

Determine the precise mechanisms of BBB transport: Investigate whether L-368,899 is a substrate for influx or efflux transporters at the BBB.

-

Expand pharmacokinetic studies: Conduct studies in a wider range of species and employ different routes of administration to build a more comprehensive pharmacokinetic profile.

-

Quantify brain-to-plasma ratios (Kp): This will provide a more direct measure of BBB penetration and brain exposure.

References

- 1. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. L-368,899 - Wikipedia [en.wikipedia.org]

- 3. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. Peripherally Administered Non-peptide Oxytocin Antagonist, L368,899®, Accumulates in Limbic Brain Areas: A New Pharmacological Tool for the Study of Social Motivation in Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Peripherally administered non-peptide oxytocin antagonist, L368,899, accumulates in limbic brain areas: a new pharmacological tool for the study of social motivation in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Oxytocin Antagonist L-368,899 Hydrochloride: An In-Depth Technical Guide to its In Vivo Effects on Social Behavior

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo effects of L-368,899 hydrochloride, a potent and selective non-peptide oxytocin (B344502) receptor (OTR) antagonist, on social behavior. L-368,899 is a valuable research tool for investigating the central roles of oxytocin in mediating social interactions.[1] Due to its ability to cross the blood-brain barrier, it allows for the systemic administration to study the behavioral consequences of OTR blockade in the central nervous system.[1] This document summarizes key quantitative data from preclinical studies, details common experimental protocols, and visualizes the underlying signaling pathways.

Quantitative Effects of L-368,899 on Social Behavior

The administration of L-368,899 has been shown to significantly alter various social behaviors across different animal models. The following tables summarize the key quantitative findings from studies in mice, rats, and primates.

Table 1: Effects of L-368,899 on Social Preference and Interaction in Male Mice

| Behavioral Paradigm | Species/Strain | L-368,899 Dose | Key Quantitative Finding | Reference |

| Sex Preference Test | C57BL/6J Mice | 3 mg/kg (i.p.) | Abolished the preference for a female conspecific over a male conspecific. | Haskal de la Zerda, et al. (2020) |

| C57BL/6J Mice | 10 mg/kg (i.p.) | Dose-dependently impaired sex preference. | Nagasawa, et al. (2023)[2][3] | |

| Social Preference Test | C57BL/6J Mice | 3 mg/kg (i.p.) | No significant effect on the preference for a social stimulus over a non-social object. | Haskal de la Zerda, et al. (2020) |

| Dyadic Social Interaction | C57BL/6J Mice | 10 mg/kg (i.p.) | No significant effect on the duration of social contact between familiar male mice. | Nagasawa, et al. (2023)[2] |

Table 2: Effects of L-368,899 on Social Behavior in Rats and Primates

| Behavioral Paradigm | Species | L-368,899 Dose | Key Quantitative Finding | Reference |

| Social Approach & Interaction | Adolescent Male Rats | Not specified | OTR-A-treated rats exposed to social instability stress were more socially avoidant.[4] | McCormick, et al. (2019) |

| Maternal & Sexual Behavior | Rhesus Monkeys | 1 and 3 mg/kg (i.v.) | Reduced or eliminated interest in infants and sexual behavior.[3][5] | Boccia, et al. (2007) |

| Partner-Directed Behavior | Marmoset Monkeys | 20 mg/kg (p.o.) | Reduced proximity and huddling with a social partner and eliminated food sharing.[6] | Cavanaugh, et al. (2010) |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility of behavioral studies. The following sections provide methodologies for two common paradigms used to assess the effects of L-368,899 on social behavior.

Dyadic Social Interaction Test

This test assesses spontaneous social interactions between two freely moving animals.

Materials:

-

Open field arena (e.g., 40 cm x 40 cm x 30 cm)

-

Video recording system

-

Behavioral analysis software

-

This compound solution

-

Vehicle solution (e.g., saline)

-

Experimental and stimulus animals (age- and sex-matched)

Procedure:

-

Habituation: Acclimate the experimental animals to the testing room for at least 60 minutes prior to the test. Habituate each mouse individually to the open field arena for a set period (e.g., 10-20 minutes) on the day before the test.

-

Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) to the experimental mouse. A typical dose for mice is 3-10 mg/kg. The injection should be given a specific time before the test (e.g., 30 minutes) to allow for drug absorption and distribution.

-

Test Session: Place the experimental mouse in the open field arena. After a brief habituation period (e.g., 5 minutes), introduce an unfamiliar stimulus mouse of the same sex into the arena.

-

Recording: Record the interaction for a set duration (e.g., 10-20 minutes).

-

Data Analysis: Score the duration and frequency of various social behaviors, including sniffing (nose-to-nose, ano-genital), following, grooming, and physical contact. Non-social behaviors such as rearing and self-grooming should also be quantified to assess general activity levels.

Three-Chamber Social Preference Test

This test evaluates an animal's preference for a social stimulus over a non-social object (sociability) and a novel social stimulus over a familiar one (social novelty).

Materials:

-

Three-chambered apparatus with removable partitions

-

Small wire cages or containers for stimulus animals/objects

-

Video recording and analysis system

-

This compound solution and vehicle

-

Experimental, familiar, and novel stimulus animals

Procedure:

-

Habituation: Acclimate the experimental mouse to the testing room. Place the mouse in the center chamber of the empty apparatus and allow it to explore all three chambers for a 10-minute habituation period.

-

Drug Administration: Administer this compound or vehicle to the experimental mouse as described in the dyadic social interaction protocol.

-

Sociability Test:

-

Place an unfamiliar stimulus mouse inside a wire cage in one of the side chambers. Place an identical empty wire cage in the other side chamber.

-

Place the experimental mouse in the center chamber and remove the partitions.

-

Record the session for 10 minutes.

-

Analyze the time spent in each chamber and the time spent sniffing each wire cage.

-

-

Social Novelty Test (Optional):

-

Immediately following the sociability test, replace the empty wire cage with a cage containing a novel, unfamiliar mouse. The mouse from the sociability test is now the "familiar" mouse.

-

Record for another 10 minutes.

-

Analyze the time spent in each chamber and the time spent sniffing each wire cage (familiar vs. novel mouse).

-

Signaling Pathways and Visualizations

L-368,899 exerts its effects by blocking the oxytocin receptor, a G-protein coupled receptor (GPCR). The binding of oxytocin to its receptor typically initiates a cascade of intracellular signaling events that are crucial for modulating social behavior. Understanding these pathways is key to interpreting the behavioral effects of L-368,899.

Oxytocin Receptor Signaling Cascade

The primary signaling pathway activated by the oxytocin receptor is the Gq protein-coupled pathway. This leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events lead to a variety of downstream cellular responses. The oxytocin receptor can also couple to other G proteins, such as Gi, and activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) and Rho kinase pathways.

Caption: Antagonistic action of L-368,899 on the oxytocin receptor signaling pathway.

Experimental Workflow for Assessing L-368,899 Effects

The following diagram illustrates a typical experimental workflow for investigating the in vivo effects of L-368,899 on social behavior in rodents.

Caption: A generalized workflow for in vivo studies of L-368,899 on social behavior.

This technical guide provides a foundational understanding of the in vivo effects of this compound on social behavior. For researchers and drug development professionals, this compound remains a critical tool for dissecting the complex neurobiology of sociality and for the potential development of novel therapeutics for social deficits.

References

- 1. Social interaction test: a sensitive method for examining autism-related behavioral deficits [protocols.io]

- 2. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]

- 3. biorxiv.org [biorxiv.org]

- 4. Effects of oxytocin receptor antagonism on social function and corticosterone release after adolescent social instability in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Peripherally administered non-peptide oxytocin antagonist, L368,899, accumulates in limbic brain areas: a new pharmacological tool for the study of social motivation in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. science.umd.edu [science.umd.edu]

L-368,899 Hydrochloride: A Technical Guide for the Investigation of Uterine Contractions

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1] Initially explored for its potential in managing preterm labor, it has since become an invaluable pharmacological tool for elucidating the multifaceted physiological and behavioral roles of the oxytocin system.[1][2] As a small molecule capable of crossing the blood-brain barrier, L-368,899 is suitable for both peripheral and central nervous system investigations.[1][3] This technical guide provides a comprehensive overview of L-368,899, detailing its mechanism of action, binding characteristics, and its application in studying uterine contractions, complete with experimental protocols and quantitative data.

Core Mechanism of Action: Competitive Antagonism

The primary mechanism through which L-368,899 exerts its effects is by acting as a competitive antagonist at the oxytocin receptor.[1] It binds with high affinity to the OTR, thereby preventing the endogenous ligand, oxytocin, from binding and initiating the downstream intracellular signaling cascades responsible for physiological responses such as uterine contractions.[1] The OTR is predominantly coupled to the Gq/11 family of G-proteins.[1][4]

Signaling Pathway of Oxytocin Receptor and Inhibition by L-368,899

The binding of oxytocin to its receptor triggers a conformational change, activating the associated Gq/11 protein. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, causing the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevation of intracellular Ca2+ is a critical step in the activation of calmodulin and myosin light chain kinase (MLCK), leading to the phosphorylation of myosin and subsequent myometrial contraction. L-368,899 competitively blocks the initial binding of oxytocin to its receptor, thus inhibiting this entire signaling cascade.

Quantitative Data

The binding affinity and selectivity of L-368,899 have been characterized across different species and tissues. The following tables summarize key quantitative data.

Table 1: In Vitro Receptor Binding Affinity (IC50)

| Receptor | Species/Tissue | IC50 (nM) | Reference |

| Oxytocin Receptor | Rat Uterus | 8.9 | [5][6] |

| Oxytocin Receptor | Human Uterus | 26 | [5][6] |

| Vasopressin V1a Receptor | - | 370 | [5] |

| Vasopressin V2 Receptor | - | 570 | [5] |

| Vasopressin Receptor | Human Liver | 510 | [7] |

| Vasopressin Receptor | Human Kidney | 960 | [7] |

| Vasopressin Receptor | Rat Liver | 890 | [7] |

| Vasopressin Receptor | Rat Kidney | 2400 | [7] |

Table 2: In Vivo Efficacy (AD50/ED50)

| Parameter | Route of Administration | Species | AD50/ED50 (mg/kg) | Reference |

| Antagonism of OT-stimulated uterine contractions | Intravenous (i.v.) | Rat | 0.35 | [8][5] |

| Antagonism of OT-stimulated uterine contractions | Intraduodenal (i.d.) | Rat | 7 | [8] |

Table 3: Pharmacokinetic Parameters in Rats

| Dose (mg/kg) | Route of Administration | Bioavailability (%) | Reference |

| 5 | Oral (p.o.) | 14 (female), 18 (male) | [7][6] |

| 25 | Oral (p.o.) | 17 (female), 41 (male) | [7] |

Experimental Protocols

In Vitro Uterine Contraction Assay (Organ Bath)

Objective: To determine the in vitro potency and competitive antagonism of L-368,899 on oxytocin-induced uterine smooth muscle contractions.

Materials:

-

Myometrial tissue from late-term pregnant rats or human biopsies.

-

Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

Oxytocin solutions of varying concentrations.

-

This compound solutions of varying concentrations.

-

Organ bath system with isometric force transducers.

-

Data acquisition system.

Procedure:

-

Tissue Preparation: Isolate myometrial strips (e.g., 2 mm x 10 mm) and mount them in the organ baths containing PSS.

-

Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g), with PSS changed every 15-20 minutes.

-

Oxytocin Concentration-Response Curve: Generate a cumulative concentration-response curve for oxytocin to establish a baseline contractile response.

-

Antagonist Incubation: Wash the tissues and incubate with a specific concentration of L-368,899 for a predetermined period (e.g., 30-60 minutes).

-

Repeat Oxytocin Curve: In the continued presence of L-368,899, repeat the cumulative oxytocin concentration-response curve.

-

Data Analysis: Compare the oxytocin concentration-response curves in the absence and presence of L-368,899. A rightward shift in the curve indicates competitive antagonism. Calculate the pA2 value to quantify the potency of L-368,899.

In Vivo Uterine Contraction Assay

Objective: To evaluate the in vivo efficacy of L-368,899 in inhibiting oxytocin-induced uterine contractions in an animal model.[1]

Materials:

-

Adult female rats (e.g., Sprague-Dawley).[8]

-

Anesthetic.

-

This compound solution for administration (e.g., intravenous or intraduodenal).[1][8]

-

Oxytocin solution.[1]

-

Intrauterine balloon-tipped cannula.[1]

-

Pressure transducer and polygraph for recording uterine activity.[1]

Procedure:

-

Animal Preparation: Anesthetize the rat. Insert a cannula into the jugular vein for drug administration.[1] Place a water-filled balloon-tipped cannula into a uterine horn to monitor intrauterine pressure.[1]

-

Baseline Measurement: Record baseline uterine activity.[1]

-

Drug Administration: Administer L-368,899 at various doses via the desired route (e.g., a single intravenous bolus).[1]

-

Oxytocin Challenge: After a set time following L-368,899 administration, administer a bolus of oxytocin to induce uterine contractions.[1] This challenge can be repeated at various time points to assess the duration of action.[1]

-

Data Acquisition and Analysis: Continuously record uterine contractile activity (frequency and amplitude).[1] The integrated area under the curve for a defined period is used to quantify the contractile response.[1] Calculate the dose of L-368,899 required to reduce the oxytocin-induced response by 50% (AD50).[1][8]

Conclusion

This compound is a well-characterized, potent, and selective oxytocin receptor antagonist.[1] Its utility in both in vitro and in vivo models of uterine contraction makes it an essential tool for researchers in reproductive biology and drug development. The detailed protocols and compiled quantitative data in this guide provide a solid foundation for the design and execution of studies aimed at further understanding the role of oxytocin in uterine physiology and pathophysiology.

References

- 1. benchchem.com [benchchem.com]

- 2. Progress in the development of oxytocin antagonists for use in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. L-368,899 - Wikipedia [en.wikipedia.org]

- 4. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound | OXTR antagonist | TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

The Discovery and Development of L-368,899 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR). Initially investigated for its potential in preventing premature labor, it has since become a valuable pharmacological tool for elucidating the diverse physiological and behavioral roles of the oxytocin system. This technical guide provides an in-depth overview of the discovery, mechanism of action, and key experimental data related to this compound. Detailed methodologies for critical assays are presented, along with a comprehensive summary of its binding affinity, selectivity, and pharmacokinetic profile across various species.

Introduction

Oxytocin, a nonapeptide hormone, plays a crucial role in a wide array of physiological processes, including uterine contractions during childbirth, lactation, and complex social behaviors.[1] The actions of oxytocin are mediated by the oxytocin receptor (OTR), a member of the G-protein coupled receptor (GPCR) superfamily. The development of selective OTR antagonists like L-368,899 has been instrumental in dissecting the specific contributions of oxytocin signaling in various biological systems. As a small molecule with high oral bioavailability and the ability to cross the blood-brain barrier, L-368,899 is suitable for both peripheral and central nervous system studies.[1]

Mechanism of Action

The primary mechanism of action of L-368,899 is competitive antagonism at the oxytocin receptor. It binds to the OTR with high affinity, thereby preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades. This blockade of OTR activation inhibits the physiological responses normally triggered by oxytocin.

Oxytocin Receptor Signaling Pathway

The OTR is primarily coupled to the Gq/11 family of G-proteins. Upon activation by an agonist like oxytocin, the Gq/11 protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, mediates the downstream effects of oxytocin, such as smooth muscle contraction. L-368,899, by blocking the initial binding of oxytocin, prevents this entire cascade from occurring.

Quantitative Data

The binding affinity and selectivity of this compound have been characterized in various species and tissues. The following tables summarize the key quantitative data.

Table 1: In Vitro Binding Affinity and Selectivity of L-368,899

| Species | Receptor | Tissue/Cell Line | Assay Type | Parameter | Value (nM) | Reference(s) |

| Rat | Oxytocin | Uterus | Radioligand Binding | IC₅₀ | 8.9 | [2][3][4] |

| Human | Oxytocin | Uterus | Radioligand Binding | IC₅₀ | 26 | [3][4][5] |

| Coyote | Oxytocin | Brain | Competitive Binding Autoradiography | Kᵢ | 12.38 | [6] |

| Human | Vasopressin V₁ₐ | Liver | Radioligand Binding | IC₅₀ | 510 | [2] |

| Human | Vasopressin V₂ | Kidney | Radioligand Binding | IC₅₀ | 960 | [2] |

| Rat | Vasopressin V₁ₐ | Liver | Radioligand Binding | IC₅₀ | 890 | [2] |

| Rat | Vasopressin V₂ | Kidney | Radioligand Binding | IC₅₀ | 2400 | [2] |

| Coyote | Vasopressin V₁ₐ | Brain | Competitive Binding Autoradiography | Kᵢ | 511.6 | [6] |

Table 2: In Vivo Efficacy of L-368,899

| Species | Assay | Route of Administration | Parameter | Value (mg/kg) | Effect | Reference(s) |

| Rat | Oxytocin-induced uterine contractions | Intravenous (i.v.) | AD₅₀ | 0.35 | 50% reduction in response | [3][5] |

| Rat | Oxytocin-induced uterine contractions | Intraduodenal (i.d.) | AD₅₀ | 7.0 | 50% reduction in response | [5] |

Table 3: Pharmacokinetic Parameters of L-368,899

| Species | Dose (mg/kg) | Route | T½ (hr) | Plasma Clearance (mL/min/kg) | Vdss (L/kg) | Oral Bioavailability (%) | Reference(s) |

| Rat (female) | 1, 2.5 | i.v. | ~2 | 23-36 | 2.0-2.6 | - | [7] |

| Rat (male) | 1, 2.5, 10 | i.v. | ~2 | 23-36 | 2.0-2.6 | - | [7] |

| Rat (female) | 5 | oral | - | - | - | 14 | [2] |

| Rat (male) | 5 | oral | - | - | - | 18 | [2] |

| Dog (female) | 1, 2.5, 10 | i.v. | ~2 | 23-36 | 3.4-4.9 | - | [7] |

| Dog (female) | 5 | oral | - | - | - | 17 | [2] |

| Chimpanzee | - | oral | - | - | - | 21 | [5] |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in this guide.

Competitive Binding Autoradiography for Kᵢ Determination

This protocol is based on the methodology used to determine the binding affinity of L-368,899 for coyote oxytocin and vasopressin 1a receptors.[6]

Objective: To determine the binding affinity (Kᵢ) of L-368,899 for the oxytocin receptor through competitive displacement of a radiolabeled ligand.

Materials:

-

Frozen brain tissue sections (20 µm thickness) from the species of interest.

-

Radioligand for OTR: [¹²⁵I]-ornithine vasotocin (B1584283) analog ([¹²⁵I]-OVTA).

-

Radioligand for AVPR1a: [¹²⁵I]-linear vasopressin antagonist ([¹²⁵I]-LVA).

-

L-368,899 stock solution (e.g., 10 mM in DMSO).

-

Binding buffer (e.g., 50 mM Tris buffer, pH 7.4).

-

Wash buffer (e.g., 50 mM Tris buffer, pH 7.4).

-

Phosphor imaging screens and scanner.

Procedure:

-

Tissue Preparation: Brains are sectioned on a cryostat and mounted on microscope slides.

-

Competitive Binding Assay:

-

Slides are incubated with a constant concentration of the radioligand ([¹²⁵I]-OVTA for OTR or [¹²⁵I]-LVA for AVPR1a).

-

Increasing concentrations of the competitor, L-368,899, are added to the incubation medium. A range of concentrations is used to generate a competition curve (e.g., 10⁻¹³ M to 10⁻⁵ M).[6]

-

Incubation is carried out for a specified time (e.g., 60 minutes) and at a specific temperature (e.g., room temperature) to reach equilibrium.[6]

-

-

Washing: Slides are washed in buffer to remove unbound radioligand.

-

Signal Detection: Slides are apposed to phosphor imaging screens.

-

Data Analysis:

-

The density of the radioactive signal is quantified.

-

A competition curve is generated by plotting the specific binding of the radioligand as a function of the L-368,899 concentration.

-

The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

In Vivo Uterine Contraction Assay

This protocol is a generalized procedure based on descriptions of in vivo assays for oxytocin antagonists.

Objective: To assess the in vivo efficacy of L-368,899 in inhibiting oxytocin-induced uterine contractions.

Materials:

-

Adult female rats (e.g., Sprague-Dawley), often primed with diethylstilbestrol.

-

Anesthetic (e.g., urethane).

-

Oxytocin solution.

-

This compound solution.

-

Saline solution.

-

Intrauterine pressure monitoring equipment (e.g., water-filled balloon-tipped cannula, pressure transducer, polygraph).

Procedure:

-

Animal Preparation: Anesthetize the rat. A cannula is surgically placed into a uterine horn to monitor intrauterine pressure.

-

Baseline Measurement: Record baseline uterine activity.

-

Drug Administration: Administer L-368,899 at various doses via the desired route (e.g., a single intravenous bolus).

-

Oxytocin Challenge: After a set time following L-368,899 administration, administer a bolus of oxytocin to induce uterine contractions. The oxytocin challenge can be repeated at various time points to assess the duration of action of the antagonist.

-

Data Acquisition and Analysis:

-

Continuously record uterine contractile activity (frequency and amplitude).

-

The integrated area under the curve for a defined period is used to quantify the contractile response.

-

The dose of L-368,899 required to reduce the oxytocin-induced response by 50% (AD₅₀) is calculated.

-

Synthesis

The synthesis of this compound involves a multi-step process. A key step in the synthesis is the formation of the amide linkage between the bicyclo[2.2.1]heptane core and the L-methionine sulfone derivative. A patented process for forming this amide bond utilizes a two-phase solvent system (e.g., water and an immiscible organic solvent) with a coupling reagent and an additive to ensure high yield and low racemization.[8]

Conclusion

This compound is a well-characterized, selective antagonist of the oxytocin receptor. Its mechanism of action involves the competitive blockade of OTR, thereby inhibiting the Gq/11-mediated signaling cascade that leads to physiological responses such as uterine contractions. The data presented in this guide demonstrate its high affinity and selectivity for the oxytocin receptor over vasopressin receptors in multiple species. Its oral bioavailability and ability to penetrate the central nervous system have made it an invaluable tool for both preclinical and research applications aimed at understanding the complex biology of the oxytocin system. While initially developed as a potential tocolytic agent for preterm labor, its primary utility is now in basic research to probe the roles of oxytocin in a wide range of physiological and behavioral processes.[9]

References

- 1. L-368,899 - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. L-368899 HCl | oxytocin receptor antagonist | CAS# 160312-62-9 | InvivoChem [invivochem.com]

- 5. 1-((7,7-Dimethyl-2(S)-(2(S)-amino-4-(methylsulfonyl)butyramido)bicyclo [2.2.1]-heptan-1(S)-yl)methyl)sulfonyl)-4-(2-methylphenyl)piperaz ine (L-368,899): an orally bioavailable, non-peptide oxytocin antagonist with potential utility for managing preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-((7,7-DIMETHYL-2(S)-(2(S)-AMINO-4-(METHYLSULFONYL)BUTYRAMIDO)BICYCLO[2,2,1]HEPTAN-1(S)-YL)METHYLSULFONYL)-4-(2-METHYLPHENYL)PIPERAZINE HYDROCHLORIDE CAS#: 160312-62-9 [m.chemicalbook.com]

- 7. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WO1995027727A2 - Process for peptide segment condensation - Google Patents [patents.google.com]

- 9. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Synthesis of L-368,899 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-368,899 hydrochloride is a potent and selective non-peptide antagonist of the oxytocin (B344502) receptor. Its oral bioavailability and ability to cross the blood-brain barrier have made it a valuable tool in neuroscience research for investigating the central effects of oxytocin, particularly in studies related to social behavior. This technical guide provides a comprehensive overview of the chemical structure and a detailed, multi-step synthesis of this compound, based on the seminal work by Williams et al. The document includes tabulated quantitative data on its biological activity and pharmacokinetics, as well as detailed, inferred experimental protocols. Visual diagrams of the synthetic pathway are provided to facilitate understanding.

Chemical Structure and Identification

This compound is a complex molecule featuring a camphor-derived sulfonamide core, a substituted piperazine (B1678402) moiety, and a modified methionine sulfone side chain.

| Identifier | Value |

| IUPAC Name | (S)-2-amino-N-((1S,2S,4R)-7,7-dimethyl-1-((4-o-tolylpiperazin-1-ylsulfonyl)methyl)bicyclo[2.2.1]heptan-2-yl)-4-(methylsulfonyl)butanamide hydrochloride |

| CAS Number | 160312-62-9[1] |

| Molecular Formula | C₂₆H₄₃ClN₄O₅S₂[2] |

| Molecular Weight | 591.23 g/mol [1] |

| SMILES | CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C[C@@]3(C(C)(C)C3)C[C@H]1NC(=O)--INVALID-LINK--CCS(=O)(=O)C.Cl |

Quantitative Data

Table 2.1: In Vitro Receptor Binding Affinity

| Receptor | Species | IC₅₀ (nM) | Reference |

| Oxytocin | Rat (uterus) | 8.9 | [1][3] |

| Oxytocin | Human (uterus) | 26 | [1][3] |

| Vasopressin V1a | Human | 510 | [3] |

| Vasopressin V2 | Human | 960 | [3] |

Table 2.2: Pharmacokinetic Parameters in Rats

| Parameter | Value | Conditions | Reference |

| Oral Bioavailability | 14% (female), 18% (male) | 5 mg/kg oral dose | [1] |

| Half-life (t₁/₂) | 2 hours | Intravenous injection | [3] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of key intermediates derived from (+)-camphor and L-methionine, followed by their coupling and final deprotection. The following is a detailed, step-by-step protocol inferred from available literature.

Synthesis Pathway Diagram

Caption: Synthetic pathway of this compound.

Experimental Protocols

Step 1: Synthesis of (+)-10-Camphorsulfonyl chloride

-

Methodology: (+)-Camphor is sulfonated using chlorosulfonic acid or first converted to the sulfonic acid and then treated with a chlorinating agent like thionyl chloride. This is a standard procedure for the preparation of sulfonyl chlorides from camphor.

Step 2: Synthesis of the Sulfonamide Intermediate

-

Methodology: To a solution of 1-(o-tolyl)piperazine and triethylamine (B128534) in dichloromethane (B109758) at 0 °C, a solution of (+)-10-camphorsulfonyl chloride in dichloromethane is added dropwise. The reaction mixture is stirred at room temperature until completion. The crude product is purified by column chromatography.

Step 3: Synthesis of the Amino-camphor Intermediate

-

Methodology: The camphor ring of the sulfonamide intermediate is functionalized with an amino group at the C2 position. This can be achieved through a sequence of reactions such as oximation of the ketone, followed by reduction, or through nitration followed by reduction to introduce the amino group in the desired stereochemical orientation.

Step 4: Synthesis of L-Methionine sulfone

-

Methodology: L-Methionine is oxidized to L-methionine sulfone using a suitable oxidizing agent, such as hydrogen peroxide in acetic acid. The product is isolated by crystallization.

Step 5: Synthesis of N-Boc-L-Methionine sulfone

-

Methodology: The amino group of L-methionine sulfone is protected with a tert-butoxycarbonyl (Boc) group. To a solution of L-methionine sulfone in a mixture of dioxane and water, di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) and a base such as sodium bicarbonate are added. The mixture is stirred until the reaction is complete. The protected amino acid is then extracted and purified.

Step 6: Coupling of the Amino-camphor Intermediate with N-Boc-L-Methionine sulfone

-

Methodology: The amino-camphor intermediate is coupled with N-Boc-L-methionine sulfone using standard peptide coupling reagents. To a solution of the amino-camphor intermediate, N-Boc-L-methionine sulfone, and a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and hydroxybenzotriazole (B1436442) (HOBt) in an aprotic solvent like dimethylformamide (DMF), a base such as N,N-diisopropylethylamine is added. The reaction is stirred at room temperature until completion. The product is isolated by extraction and purified by chromatography.

Step 7: Deprotection and formation of this compound

-

Methodology: The Boc protecting group is removed from the coupled product under acidic conditions. The protected compound is dissolved in a solution of hydrochloric acid in dioxane or another suitable solvent. The reaction mixture is stirred at room temperature. The final product, this compound, precipitates and is collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Conclusion

This technical guide has provided a detailed overview of the chemical properties and synthesis of this compound. The provided data and protocols are intended to be a valuable resource for researchers in the fields of medicinal chemistry and neuroscience. The synthetic pathway, while complex, utilizes well-established chemical transformations, allowing for its preparation in a laboratory setting. The potent and selective antagonism of the oxytocin receptor by L-368,899 continues to make it an important molecule for the study of oxytocin-mediated physiological and behavioral processes.

References

- 1. 1-{(1S,2S,4R)-7,7-Dimethyl-1-[(pyrrolidin-1-yl)methyl]bicyclo [2.2.1]heptan-2-yl}-1H-benzo[d]imidazole | MDPI [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Stability and Storage of L-368,899 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for L-368,899 hydrochloride, a potent and selective non-peptide oxytocin (B344502) receptor antagonist. The information herein is intended to support researchers and drug development professionals in maintaining the integrity and ensuring the reliable performance of this compound in experimental settings.

Introduction

This compound is a critical tool in studying the role of the oxytocin system in various physiological processes. Understanding its stability profile is paramount for accurate and reproducible experimental outcomes. This document outlines the known storage conditions, provides a putative protocol for a stability-indicating analytical method, and describes the relevant signaling pathway.

Recommended Storage Conditions

Proper storage is crucial to prevent the degradation of this compound. The following tables summarize the recommended storage conditions for the solid compound and its solutions based on information from various suppliers.

Table 1: Storage Recommendations for Solid this compound

| Storage Temperature | Duration | Additional Notes |

| -20°C | 3 to 4 years[1][2] | Keep away from direct sunlight. |

| -80°C | 2 years[3] | Sealed storage, away from moisture. |

Table 2: Storage Recommendations for this compound in Solution

| Solvent | Storage Temperature | Duration | Additional Notes |

| DMSO | -80°C | 1 year[2] | Use freshly opened, hygroscopic DMSO for best results. |

| DMSO | -20°C | 1 year[3] | Sealed storage, away from moisture. |

| Water | -80°C | 1 year[2] | If using water as the stock solution, it is recommended to filter-sterilize the working solution before use.[3] |

Stability Profile and Degradation Pathways

While specific, publicly available quantitative data from forced degradation studies on this compound is limited, an understanding of its chemical structure, which includes a piperazine (B1678402) ring and amide and sulfonamide functional groups, allows for the prediction of potential degradation pathways. Hydrolysis and oxidation are likely the primary routes of degradation.

A comprehensive stability assessment would involve subjecting the compound to stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. This would include exposure to acidic, basic, and neutral aqueous solutions at elevated temperatures, oxidative stress (e.g., with hydrogen peroxide), photolytic stress, and thermal stress in the solid state.

Experimental Protocols: Stability-Indicating HPLC Method

The following is a proposed experimental protocol for the development and validation of a stability-indicating high-performance liquid chromatography (HPLC) method for this compound. This protocol is based on established principles for such assays and is intended as a template for laboratory implementation.

Objective

To develop a specific, accurate, and precise stability-indicating HPLC method capable of separating and quantifying this compound from its potential degradation products.

Materials and Methods

-

Instrumentation: HPLC system with a UV detector or a photodiode array (PDA) detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a suitable starting point.

-

Mobile Phase: A gradient or isocratic mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the aqueous phase and the gradient profile should be optimized to achieve adequate separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Based on the UV spectrum of this compound, an appropriate wavelength should be selected for maximal absorbance.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of water and organic solvent).

Forced Degradation Studies

-

Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at 60°C for a specified period.

-

Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at 60°C for a specified period.

-

Neutral Hydrolysis: Reflux the drug solution in water at 60°C.

-

Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid drug to dry heat (e.g., 105°C).

-

Photodegradation: Expose the drug solution and solid drug to UV and visible light as per ICH Q1B guidelines.

Method Validation

The developed method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Signaling Pathway of this compound

L-368,899 acts as an antagonist at the oxytocin receptor (OXTR), a G-protein coupled receptor (GPCR). The binding of oxytocin to OXTR typically activates Gαq or Gαi proteins, initiating downstream signaling cascades. By blocking this interaction, L-368,899 inhibits these pathways.

Caption: Oxytocin Receptor Signaling Pathway Antagonism by L-368,899.

Experimental Workflow

The following diagram illustrates a typical workflow for conducting a stability study of this compound.

Caption: Workflow for Stability Indicating Assay of L-368,899 HCl.

Conclusion

This technical guide provides essential information regarding the stability and storage of this compound. Adherence to the recommended storage conditions is vital for maintaining the compound's integrity. While specific degradation data is not widely published, the provided framework for a stability-indicating HPLC method offers a robust starting point for researchers to perform their own stability assessments, ensuring the quality and reliability of their scientific investigations.

References

L-368,899 Hydrochloride: A Technical Guide for Investigating Centrally Mediated Oxytocin Roles

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR). Its ability to cross the blood-brain barrier makes it an invaluable pharmacological tool for elucidating the centrally mediated roles of oxytocin in a variety of physiological and behavioral processes. This technical guide provides a comprehensive overview of L-368,899, including its mechanism of action, binding characteristics, and its application in preclinical research. Detailed experimental protocols for key in vivo and in vitro assays are presented, along with a summary of critical quantitative data to aid in experimental design and data interpretation.

Introduction

Oxytocin, a neuropeptide synthesized in the hypothalamus, is renowned for its peripheral roles in parturition and lactation. However, a growing body of evidence highlights its critical involvement in modulating a wide spectrum of central nervous system functions, including social recognition, pair bonding, anxiety, and stress responses.[1][2] The investigation of these centrally mediated effects has been significantly advanced by the development of selective OTR antagonists that can penetrate the central nervous system.

This compound has emerged as a key tool in this field. As a non-peptide small molecule, it offers advantages over peptide-based antagonists, such as improved oral bioavailability and central nervous system penetration.[2][3] This guide serves as a technical resource for researchers utilizing L-368,899 to explore the intricate roles of the oxytocin system in the brain.

Mechanism of Action